molecular formula C13H17N5O6 B1675258 Loxoribine CAS No. 121288-39-9

Loxoribine

Cat. No. B1675258
M. Wt: 339.3 g/mol
InChI Key: VDCRFBBZFHHYGT-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxoribine is a guanosine analog derivatized at positions N7 and C8 . It is a strong Toll-like receptor 7 (TLR7) agonist . TLR7 and TLR8 are endosomal pattern recognition receptors that play an important role in the antiviral immune response .


Synthesis Analysis

Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity . A strict dependency of the electronic configuration of the heterocyclic system was also observed to influence the agonistic activity .


Molecular Structure Analysis

Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .


Chemical Reactions Analysis

Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .


Physical And Chemical Properties Analysis

Loxoribine is provided as a white to off-white solid . It is soluble in DMSO up to 100 mM . The CAS number for Loxoribine is 121288-39-9 .

Scientific Research Applications

Immunostimulatory and Adjuvant Activities

Loxoribine is recognized for its ability to activate cells of the innate immune system selectively via the Toll-like receptor (TLR) 7/MyD88-dependent signaling pathway, establishing a strong relationship within the TLR7, 8, and 9 subfamily. It has been shown to induce cellular activation that depends on the acidification and maturation of endosomes, targeting MyD88 to vesicular structures with lysosomal characteristics, which resembles the mode of TLR9 activation by CpG-DNA (Heil et al., 2003). Furthermore, loxoribine's adjuvant activity has been observed in cancer therapy, where it enhances the immunogenicity of vaccines and immunotherapeutic strategies against tumors (Goodman et al., 1995).

Anti-Tumor Responses

Loxoribine's role in anti-tumor responses has been documented through its synthetic adjuvant properties in tumor vaccines and immunotherapy. It has been found to inhibit the metastasis of B16 melanoma cells and significantly enhance the efficacy of tumor vaccines in mice, suggesting potential applications in tumor therapy and as an immunomodulator (Pope et al., 1994).

Modulation of Immune Responses

Loxoribine modulates immune responses through the selective activation of TLR7, inducing maturation and stimulating the Th-1- and Th-17-polarizing capability of human monocyte-derived dendritic cells. This effect suggests its utility in enhancing specific cell-mediated immune responses (Džopalić et al., 2010).

Impact on Chronic Lymphocytic Leukemia (CLL)

Studies have indicated that loxoribine induces B-CLL cells to enter and traverse the cell cycle, demonstrating a proliferative response in cells from a majority of patients. This characteristic suggests its potential value in therapeutic strategies aiming to sensitize leukemic cells to cytotoxic drugs, thereby opening new perspectives for the treatment of chronic leukemia (Goodman et al., 1996).

Enhancement of Natural Killer Cell Activity

Loxoribine has been shown to activate murine natural killer (NK) cells in vivo, enhancing NK cell activity in a dose-related manner. This activation suggests its potential for use in strategies aimed at boosting innate immune responses against various pathogens and tumors (Pope et al., 1992).

Safety And Hazards

Loxoribine is toxic if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

TLR7/8 agonists like loxoribine are emerging as promising vaccine adjuvant candidates . The present structure-activity relationship (SAR) and structural information will provide a roadmap towards the identification of more potent and appropriate candidates for further drug discovery .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046748
Record name Loxoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxoribine

CAS RN

121288-39-9
Record name Loxoribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121288-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOXORIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoribine
Reactant of Route 2
Loxoribine
Reactant of Route 3
Loxoribine
Reactant of Route 4
Loxoribine
Reactant of Route 5
Reactant of Route 5
Loxoribine
Reactant of Route 6
Loxoribine

Citations

For This Compound
3,100
Citations
F Heil, P Ahmad‐Nejad, H Hemmi… - European journal of …, 2003 - Wiley Online Library
… Here we first demonstrate that loxoribine activates cells of … cytokines in response to loxoribine, and genetic complementation … Subsequently we show that cellular activation by loxoribine …
Number of citations: 732 onlinelibrary.wiley.com
BL Pope, JP MacIntyre, E Kimball, S Lee, L Zhou… - Cellular …, 1995 - Elsevier
… loxoribine (7-allyl-8-oxoguanosine). First, the levels of cytokine mRNA in spleens from vehicle- or loxoribine… IFN-γ mRNA was seen in the spleens of loxoribine-treated mice. IL-12 mRNA …
Number of citations: 34 www.sciencedirect.com
SS Agarwala, JM Kirkwood, J Bryant - Cytokines, cellular & …, 2000 - Taylor & Francis
… that loxoribine does not act merely as a polyclonal stimulant of B cells . Loxoribine may … cells .',' The ability of loxoribine to augment the immune responses to experimental antigens …
Number of citations: 24 www.tandfonline.com
JA Keenan, PK Williams-Boyce, PJ Massey, TT Chen… - Fertility and sterility, 1999 - Elsevier
… Result(s): The loxoribine-treated group showed marked regression of both epithelial … loxoribine and levamisole. The number of natural killer cells was significantly reduced in loxoribine-…
Number of citations: 186 www.sciencedirect.com
BL Pope, E Chourmouzis, L Victorino… - … (Baltimore, Md.: 1950 …, 1993 - journals.aai.org
… (loxoribine), for the ability to activate NK cells and to interact with IL-2 in the generation of LAK cells. Loxoribine … U/ml) in combination with loxoribine, a prolonged and enhanced cytolytic …
Number of citations: 29 journals.aai.org
T Dzopalic, A Dragicevic, S Vasilijic, D Vucevic… - International …, 2010 - Elsevier
… -8-oxo-guanosine (loxoribine), has been identified as a … to investigate the effect of loxoribine on differentiation, maturation … These cells were stimulated with loxoribine (250 μM) for an …
Number of citations: 44 www.sciencedirect.com
P Tosi, PL Zinzani, A Pellacani, E Ottaviani… - Leukemia & …, 1997 - Taylor & Francis
… loxoribine could exert any effect on this phenomenon. As shown on Figure 3, loxoribine … of fludarabine and loxoribine and have demonstrated that loxoribine enhanced fludarabine-…
Number of citations: 16 www.tandfonline.com
MG Goodman, JH Goodman - Journal of immunology (Baltimore …, 1994 - journals.aai.org
… Recently, immunoselective subgroups of loxoribine have been … loxoribine analogues as inhibitors, we now report further evidence for the existence of unique sites on loxoribine binding …
Number of citations: 6 journals.aai.org
MG Goodman - Vaccine design: the subunit and adjuvant approach, 1995 - Springer
… The effects of loxoribine and its analogues on these celis fali into antigen- independent and … potently induced by loxoribine. Antigen-dependent effects of loxoribine and its analogues on …
Number of citations: 35 link.springer.com
MG Goodman, SB Wormsley, JC Spinosa, LD Piro - 1994 - ashpublications.org
Leukemic B cells from a majority of patients with chronic lymphocytic leukemia (CLL) enter the cell cycle upon stimulation in vitro with loxoribine, a potent 7,8-disubstituted guanine …
Number of citations: 21 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.